Ethyl hexyl butanedioate
Description
Ethyl hexyl butanedioate (C12H22O4) is a mixed diester derived from butanedioic acid (succinic acid) esterified with ethyl and hexyl alcohol groups. It is identified in alcoholic beverages, such as sparkling wine, where its concentration varies depending on production methods (e.g., closure types during aging) . This compound contributes to flavor profiles, though its specific sensory attributes are less documented compared to simpler esters like ethyl hexanoate or hexyl acetate.
Properties
CAS No. |
67233-94-7 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-O-ethyl 4-O-hexyl butanedioate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-10-16-12(14)9-8-11(13)15-4-2/h3-10H2,1-2H3 |
InChI Key |
XSYMIPLNGWBJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexyl butanedioate is typically synthesized through an esterification reaction between butanedioic acid and 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl hexyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield butanedioic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Butanedioic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl hexyl butanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential as a biodegradable plasticizer, reducing environmental impact.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of ethyl hexyl butanedioate primarily involves its interaction with polymer matrices. As a plasticizer, it embeds itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is crucial in applications where enhanced material properties are desired .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl hexyl butanedioate with structurally or functionally related esters, focusing on molecular properties, sensory profiles, and industrial applications.
Structural and Functional Group Comparison
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C12H22O4 | Two ester groups (ethyl, hexyl) | Mixed diester of succinic acid |
| Diethyl butanedioate | C8H14O4 | Two ethyl ester groups | Symmetrical diester of succinic acid |
| Hexyl acetate | C8H16O2 | Acetate group + hexyl alcohol | Simple ester with high volatility |
| Ethyl hexanoate | C8H16O2 | Hexanoate group + ethyl alcohol | Medium-chain ester with fruity notes |
| Ethyl 2-methylbutanoate | C7H14O2 | Branched-chain ester | Enhances tropical fruit aromas |
Physicochemical Properties
- Volatility: Hexyl acetate and ethyl hexanoate exhibit higher volatility due to shorter carbon chains, making them prominent in fresh fruit aromas (e.g., apples, pineapples) . This compound and diethyl butanedioate, with larger molecular weights, are less volatile and may contribute to longer-lasting flavor retention in wines .
- Solubility: Succinate esters (e.g., diethyl butanedioate) are more polar than acetate esters, influencing their solubility in aqueous ethanol systems .
Research Findings and Industrial Relevance
- Hexyl acetate: A critical quality marker in wines and apple ciders, with higher concentrations linked to desirable fruity notes . Its production is yeast-strain-dependent and reduced by post-harvest treatments like 1-MCP .
- It is reduced in defoliated grapevines, impacting wine complexity .
- Ethyl hexanoate: Dominates fruit aromas in peaches and apples, with intensities correlated to consumer preference .
- This compound : Detected in trace amounts (1.22 µg/L) in sparkling wine, suggesting niche roles in beverage aromas .
Contradictions and Knowledge Gaps
- Yeast strain impact: While diethyl butanedioate levels are reportedly yeast-independent , other studies note yeast-specific effects on esters like ethyl octanoate .
- Sensory thresholds : this compound’s odor threshold and contribution to flavor remain unquantified, warranting further study.
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